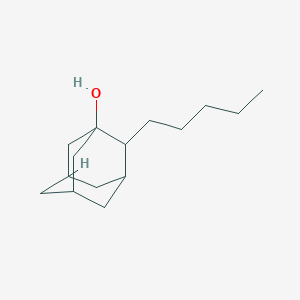
2-pentyl-1-adamantanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pentyl-1-adamantanol is a synthetic compound that belongs to the adamantane family. It is an analog of amantadine, an antiviral drug used to treat influenza A. 2-pentyl-1-adamantanol has been found to have various biological activities and has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-pentyl-1-adamantanol is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, similar to amantadine. It may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-pentyl-1-adamantanol has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release and reduce dopamine reuptake in the brain, which could contribute to its antiparkinsonian effects. It has also been found to have antioxidant properties, which could protect against oxidative stress-induced damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-pentyl-1-adamantanol in lab experiments is its low toxicity. It has been found to have a high therapeutic index, meaning that it has a wide margin of safety. However, one limitation is that it is not very water-soluble, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-pentyl-1-adamantanol. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been suggested that it could be used as a tool to study the dopamine system in the brain. Additionally, further research could be done to investigate its potential applications in other areas, such as antiviral therapy and cancer treatment.
In conclusion, 2-pentyl-1-adamantanol is a synthetic compound that has been studied extensively for its potential applications in scientific research. It has various biological activities and has been found to have low toxicity and a high therapeutic index. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
2-pentyl-1-adamantanol can be synthesized through a multistep process starting with the reaction of 1-adamantanecarboxylic acid with pentylmagnesium bromide to form 1-pentyladamantane. This intermediate is then reacted with lithium aluminum hydride to form 2-pentyladamantane, which is finally oxidized with chromic acid to yield 2-pentyl-1-adamantanol.
Applications De Recherche Scientifique
2-pentyl-1-adamantanol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have various biological activities, including antiviral, antiparkinsonian, and neuroprotective effects.
Propriétés
IUPAC Name |
2-pentyladamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-14-13-7-11-6-12(8-13)10-15(14,16)9-11/h11-14,16H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGSXORDNAXYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C2CC3CC(C2)CC1(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyladamantan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

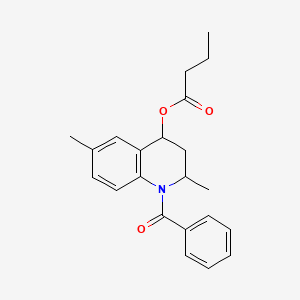
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
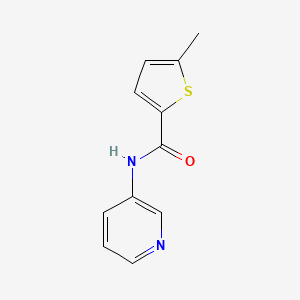
![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)
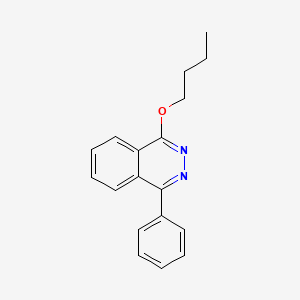
![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
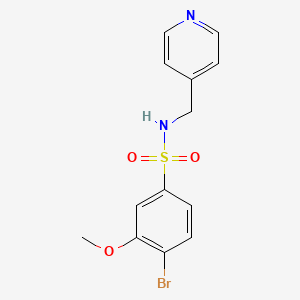
![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)